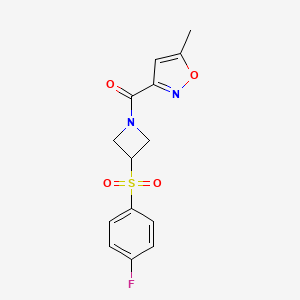![molecular formula C21H18ClN5O3S B2799396 6-[[5-[(3-chlorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852152-66-0](/img/structure/B2799396.png)
6-[[5-[(3-chlorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of triazole derivatives often involves the reaction of substituted phenyl compounds . For example, Holla et al. developed triazole derivatives using a specific scheme . The synthesis of pyrimidine derivatives can involve the reaction of substituted aldehydes, ethyl acetoacetate, and urea .Molecular Structure Analysis
The molecular structure of triazoles consists of a five-membered ring with two carbon atoms and three nitrogen atoms . The structure of pyrimidines consists of a six-membered ring with four carbon atoms and two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving triazoles and pyrimidines can be complex and varied, depending on the specific compounds and conditions involved .Applications De Recherche Scientifique
Synthesis and Characterization
Research on similar compounds has led to the development of novel synthetic routes and the characterization of heterocyclic compounds. For instance, the synthesis of triazole and pyrimidine derivatives through cyclization and alkylation reactions demonstrates the compound's utility in creating bioactive molecules with potential chemotherapeutic applications. These processes often involve the transformation of functional groups to achieve desired molecular frameworks, showcasing the compound's versatility in organic synthesis (Mekuskiene & Vainilavicius, 2006).
Structural Studies
The crystal structure analysis of related compounds provides insight into their molecular arrangements and potential interactions in biological systems. Such studies are critical for understanding the compound's physical properties and its interactions at the molecular level, which are essential for drug design and material science applications (Lu Jiu-fu et al., 2015).
Biological Activity
Investigations into the biological activity of similar compounds have revealed their potential in antimicrobial and antitumor applications. The synthesis and evaluation of derivatives highlight the compound's significance in medicinal chemistry, where modifications to its structure can lead to the development of new therapeutic agents with improved efficacy and specificity (Elneairy, 2010).
Orientations Futures
The future directions in the research and development of triazole and pyrimidine derivatives could involve the synthesis and study of their antimicrobial, antioxidant, and antiviral potential . Further studies are warranted to compare the neuroprotective activity of the active compounds with positive control and to address the outcome in differentiated SH-SY5Y cells as well as the SH-SY5Y and HMC-3 co-culture impact on neuronal viability .
Propriétés
IUPAC Name |
6-[[5-[(3-chlorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3S/c1-30-17-7-3-6-16(11-17)27-18(9-15-10-19(28)24-20(29)23-15)25-26-21(27)31-12-13-4-2-5-14(22)8-13/h2-8,10-11H,9,12H2,1H3,(H2,23,24,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUKOIDBETXFCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NN=C2SCC3=CC(=CC=C3)Cl)CC4=CC(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[[5-[(3-chlorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

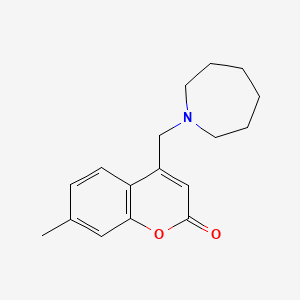
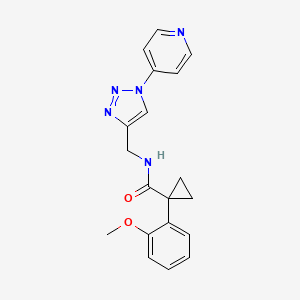
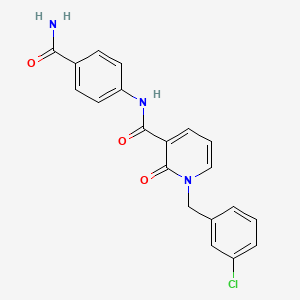
![4-acetyl-N-benzyl-N-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B2799319.png)
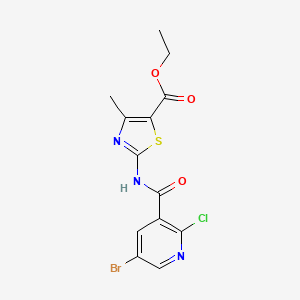
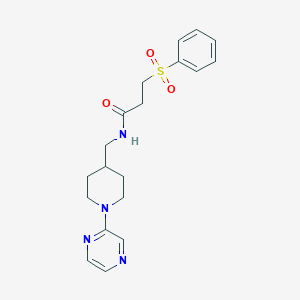
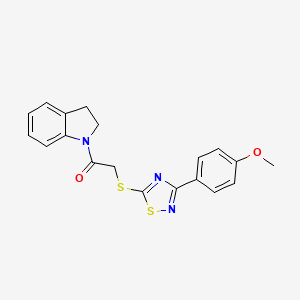
![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2799329.png)
![4-Chloro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-benzenesulfonamide](/img/structure/B2799330.png)
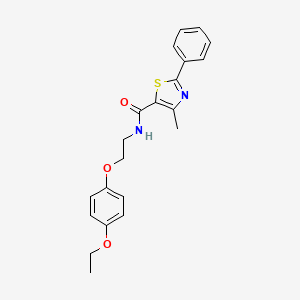
![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(oxan-2-yl)methanone](/img/structure/B2799332.png)
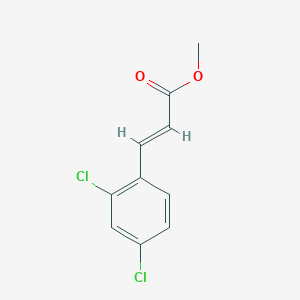
![Tert-butyl 7-(methylsulfonimidoyl)-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2799334.png)
